molecular formula C11H13NO5 B6178691 rac-methyl (2R,4S)-1-(furan-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylate, trans CAS No. 1164125-09-0

rac-methyl (2R,4S)-1-(furan-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylate, trans

Cat. No. B6178691
CAS RN: 1164125-09-0
M. Wt: 239.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-methyl (2R,4S)-1-(furan-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylate, trans is a useful research compound. Its molecular formula is C11H13NO5 and its molecular weight is 239.2. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'rac-methyl (2R,4S)-1-(furan-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylate, trans' involves the protection of the hydroxyl group, followed by the addition of the furan-2-carbonyl group and the formation of the pyrrolidine ring. The final step involves the removal of the protecting group to obtain the desired compound.", "Starting Materials": [ "Methyl pyrrolidine-2-carboxylate", "Furan-2-carboxylic acid", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Methanol", "Diethyl ether", "Chloroform", "Acetic anhydride", "Triethylamine" ], "Reaction": [ "Step 1: Protection of the hydroxyl group by reacting methyl pyrrolidine-2-carboxylate with acetic anhydride and triethylamine in chloroform to obtain the protected intermediate.", "Step 2: Addition of the furan-2-carbonyl group by reacting the protected intermediate with furan-2-carboxylic acid, hydroxylamine hydrochloride, and sodium hydroxide in methanol to obtain the furan-2-carbonyl protected intermediate.", "Step 3: Formation of the pyrrolidine ring by reacting the furan-2-carbonyl protected intermediate with sodium hydroxide in methanol to obtain the pyrrolidine intermediate.", "Step 4: Removal of the protecting group by reacting the pyrrolidine intermediate with hydrochloric acid in diethyl ether to obtain the desired compound, rac-methyl (2R,4S)-1-(furan-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylate, trans." ] }

CAS RN

1164125-09-0

Molecular Formula

C11H13NO5

Molecular Weight

239.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.